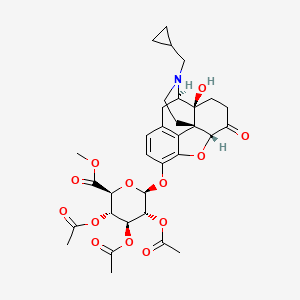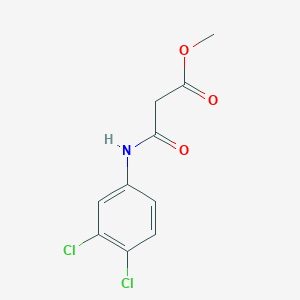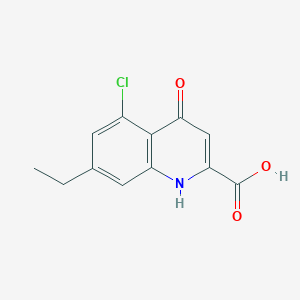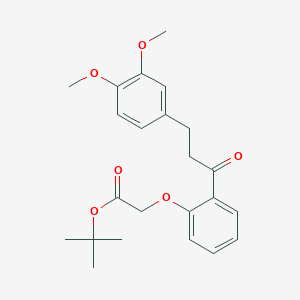![molecular formula C27H44O3 B13861849 3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid CAS No. 107019-92-1](/img/structure/B13861849.png)
3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C27H44O3. It is a derivative of propenoic acid, featuring a phenyl group substituted with an octadecyloxy chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid typically involves the esterification of 4-hydroxybenzaldehyde with octadecanol, followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The propenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The octadecyloxy group can be substituted with other alkyl or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated carboxylic acids .
Wissenschaftliche Forschungsanwendungen
3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polymers with unique properties.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies
Wirkmechanismus
The mechanism of action of 3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions, while the octadecyloxy chain can interact with lipid membranes. These interactions can influence the compound’s solubility, stability, and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-enoic acid: Lacks the octadecyloxy group, making it less hydrophobic.
2-Cyano-3-phenylprop-2-enoic acid: Contains a cyano group, altering its reactivity and applications.
3-(4-Chlorophenyl)prop-2-enoic acid: Features a chloro substituent, affecting its chemical properties
Uniqueness
3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Eigenschaften
CAS-Nummer |
107019-92-1 |
|---|---|
Molekularformel |
C27H44O3 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
3-(4-octadecoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-26-21-18-25(19-22-26)20-23-27(28)29/h18-23H,2-17,24H2,1H3,(H,28,29) |
InChI-Schlüssel |
ZQZOVFQJZLBPET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



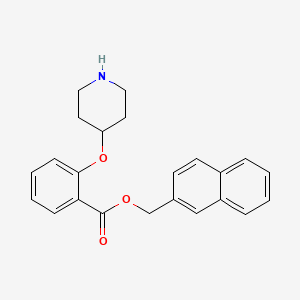
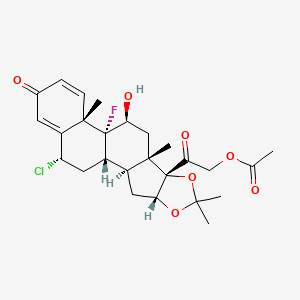
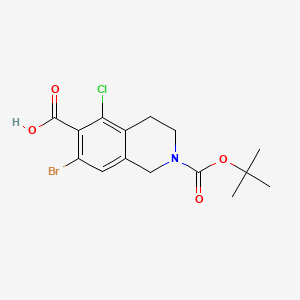
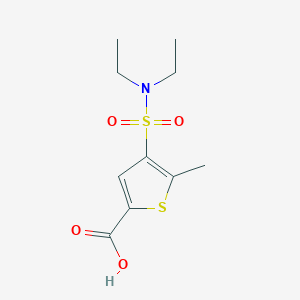

![2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B13861818.png)

![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
